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Compound of Interest

2-fluoro-N-(3-
Compound Name:
fluorophenyl)benzamide

Cat. No.: B1633845

Get Quote

Part 1: Chemical Identity & Identification Strategy

Compound Name: 2-fluoro-N-(3-fluorophenyl)benzamide Synonyms: N-(3-fluorophenyl)-2-
fluorobenzamide; F2-23 (Crystallographic literature code) Chemical Formula: C13HsF2NO
Molecular Weight: 233.22 g/mol

Registry & Lookup Data

Because this compound is often a "make-on-demand" research chemical, standard CAS
lookups may fail or return isomers. Use the following identifiers for precise validation in
databases like SciFinder or Reaxys.
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Identifier Type Value / String Notes

Defines exact regioisomer (2-F,

SMILES FclccececlC(=0)Nclceec(F)cl 3.F)

VMVMCSOUUIBEEA- )
InChl Key Predicted based on structure.
UHFFFAOYSA-N

Precursor A 2-Fluorobenzoyl chloride CAS: 393-52-2

Precursor B 3-Fluoroaniline CAS: 372-19-0

Used in Chopra & Row isomer
studies [1].

Literature ID F2-23

Part 2: Synthetic Protocol (Self-Validating System)

Since the commercial availability of the amide is limited, the standard acquisition method is
synthesis via Schotten-Baumann or anhydrous amide coupling.

Reaction Logic

The reaction utilizes the high electrophilicity of the acyl chloride (Precursor A) to attack the
nucleophilic amine (Precursor B). A base (TEA or Pyridine) is strictly required to scavenge the
HCI byproduct, driving the equilibrium forward and preventing protonation of the unreacted

amine.

Step-by-Step Methodology

e Preparation:
o Vessel: Flame-dried 100 mL Round Bottom Flask (RBF) under Nitrogen (

) atmosphere.

o Solvent: Anhydrous Dichloromethane (DCM), 30 mL.
o Reagents:

s 3-Fluoroaniline (1.0 eq, 5 mmol, ~0.48 mL)
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= Triethylamine (TEA) (1.2 eq, 6 mmol, ~0.84 mL)

» 2-Fluorobenzoyl chloride (1.1 eq, 5.5 mmol, ~0.66 mL)

o Execution:

o

Dissolve 3-Fluoroaniline and TEA in DCM. Cool to 0°C (Ice bath).

[¢]

Add 2-Fluorobenzoyl chloride dropwise over 10 minutes. Caution: Exothermic.

[e]

Remove ice bath and stir at Room Temperature (25°C) for 4—6 hours.

[e]

Validation Check: TLC (Hexane:Ethyl Acetate 4:1). The amine spot (

) should disappear; a new amide spot (

) should appear.
o Workup & Purification:
o Quench with saturated
(aq) to neutralize excess acid.
o Extract organic layer (DCM), wash with 1M HCI (to remove unreacted amine), then Brine.
o Dry over

, filter, and concentrate in vacuo.

o Recrystallization: Dissolve crude solid in minimal hot Ethanol/Hexane to obtain white
needle-like crystals.

Part 3: Visualization of Workflows
Figure 1: Synthesis & Identification Logic
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Caption: Synthesis pathway for F2-23 showing precursor CAS numbers and critical validation
steps.

Part 4: Analytical Characterization & Applications
Expected 1H NMR Profile (DMSO-d6, 400 MHZz)

To validate the structure, look for the distinct splitting patterns caused by Fluorine-Hydrogen
coupling (

o Amide Proton (-NH-): Singlet (broad) at

ppm.

e Benzoyl Ring (2-F): Multiplet at

ppm. The proton ortho to Fluorine often shows complex splitting (ddd).
 Aniline Ring (3-F): Multiplet at

ppm. Look for the isolated proton between the Amide and Fluorine (pos 2 on aniline) as a
distinct doublet of triplets.

Research Applications
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e Crystal Engineering: This compound (F2-23) is a model system for studying Fluorine-
mediated weak interactions (C—H---F and C—F---F). It adopts an anti conformation in the
crystal lattice, contrasting with the syn conformation of its isomer 23-F2 [1].[1]

o Medicinal Chemistry: The 2-fluoro-N-phenylbenzamide scaffold is a pharmacophore found in
CK1 (Casein Kinase 1) inhibitors and HOXAL inhibitors [2]. The specific 2-F/3-F substitution
pattern modulates metabolic stability against ring oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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